4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC14760402
InChI: InChI=1S/C23H20BrN5OS/c1-28-18-5-3-2-4-16(18)26-20(28)10-11-29-12-19(30)21(22(29)25)23-27-17(13-31-23)14-6-8-15(24)9-7-14/h2-9,13,25,30H,10-12H2,1H3
SMILES:
Molecular Formula: C23H20BrN5OS
Molecular Weight: 494.4 g/mol

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol

CAS No.:

Cat. No.: VC14760402

Molecular Formula: C23H20BrN5OS

Molecular Weight: 494.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol -

Specification

Molecular Formula C23H20BrN5OS
Molecular Weight 494.4 g/mol
IUPAC Name 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methylbenzimidazol-2-yl)ethyl]-2H-pyrrol-3-ol
Standard InChI InChI=1S/C23H20BrN5OS/c1-28-18-5-3-2-4-16(18)26-20(28)10-11-29-12-19(30)21(22(29)25)23-27-17(13-31-23)14-6-8-15(24)9-7-14/h2-9,13,25,30H,10-12H2,1H3
Standard InChI Key CPWGCWVDMLOSLH-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2N=C1CCN3CC(=C(C3=N)C4=NC(=CS4)C5=CC=C(C=C5)Br)O

Introduction

The compound 4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-imino-1-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2,5-dihydro-1H-pyrrol-3-ol represents a complex heterocyclic structure with potential biological and pharmacological significance. It combines a thiazole ring with a bromophenyl group and benzimidazole moiety, making it a promising candidate for antimicrobial, anticancer, and other therapeutic applications.

Structural Features

The compound consists of:

  • A thiazole ring substituted with a bromophenyl group.

  • A benzimidazole moiety, known for its biological activity.

  • A pyrrolidine backbone, functionalized with an imino and hydroxyl group.

These features suggest the potential for interaction with biological targets such as enzymes or receptors through hydrogen bonding, π–π stacking, and hydrophobic interactions.

Synthesis Pathways

While specific synthesis data for this compound was not directly available in the search results, related methodologies provide insight into plausible synthetic routes. Below is a general outline based on similar compounds:

General Synthetic Steps

  • Formation of the Thiazole Core:

    • React p-bromoacetophenone with thiourea in the presence of iodine as a catalyst to form 4-(4-bromophenyl)-thiazol-2-amine .

  • Incorporation of Benzimidazole:

    • Introduce a benzimidazole derivative (e.g., 1-methylbenzimidazole) via alkylation or condensation reactions to attach it to the thiazole intermediate .

  • Construction of the Pyrrolidine Ring:

    • Employ cyclization reactions that incorporate ethylenediamine derivatives and hydroxyl functionalities to form the pyrrolidine backbone.

  • Final Functionalization:

    • Introduce the imino group through Schiff base formation or amination reactions.

Biological Activity

The structural components of this compound suggest diverse biological activities:

Antimicrobial Potential

The thiazole ring and bromophenyl group have been associated with antimicrobial properties in related compounds . These groups disrupt microbial enzymes or cell walls by targeting specific binding sites.

Antioxidant Activity

Hydroxyl groups in heterocyclic compounds often contribute to free radical scavenging activity, which could make this compound a potential antioxidant agent .

Molecular Docking and ADME Studies

Although specific docking studies for this compound were not found, related compounds have shown:

  • High binding affinity to enzymes like topoisomerase or kinases.

  • Favorable ADME (Absorption, Distribution, Metabolism, Excretion) profiles, including good solubility and cell permeability .

Table: ADME Profile (Hypothetical Based on Related Compounds)

PropertyValue/Prediction
SolubilityModerate in aqueous media
Lipophilicity (LogP)~3–4
BioavailabilityHigh
ToxicityLow/moderate

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